ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with substituents at positions 1, 3, 4, and 4. The compound features:
- A benzenesulfonyloxy group at position 4, a polar sulfonate ester that enhances reactivity toward nucleophilic substitution.
- A 6-oxo group, forming a ketone that stabilizes the dihydropyridazine ring.
Such compounds are typically intermediates in pharmaceutical or agrochemical research, though specific applications for this compound remain unexplored in the available data.
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-3-27-20(24)19-17(28-29(25,26)15-10-5-4-6-11-15)13-18(23)22(21-19)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQTMSPSMIMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazines with diketones or ketoesters.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyridazine ring using phenylsulfonyl chloride in the presence of a base.
Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets in biological systems. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations
The target compound shares a pyridazine core with multiple analogs (Table 1). Key structural differences lie in the substituents at positions 1 and 4, which influence physicochemical properties and reactivity.
Table 1: Structural and Molecular Comparison of Pyridazine Derivatives
Physicochemical and Reactivity Trends
- Reactivity : The benzenesulfonyloxy group in the target compound is more susceptible to nucleophilic displacement than sulfur ethers or trifluoromethyl groups, making it a reactive intermediate for further functionalization .
- Steric and Electronic Effects: The 2-methylphenyl group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to unsubstituted phenyl analogs .
Biological Activity
Ethyl 4-[(benzenesulfonyl)oxy]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : Ethyl 4-[(benzenesulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate]
- Molecular Formula : C20H18N2O6S
- CAS Number : 886950-49-8
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Achieved through the condensation of hydrazines with diketones or ketoesters.
- Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride in a basic medium.
- Esterification : The carboxylic acid moiety is introduced via esterification with ethyl alcohol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can affect various metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that influence cellular responses.
- Pathway Modulation : It can alter biochemical pathways leading to changes in cellular functions.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated significant antibacterial and antifungal activities against various strains. While specific data on this compound is limited, its structural similarities to active derivatives suggest potential efficacy in this area.
Anticancer Potential
Research into similar pyridazine derivatives has indicated potential anticancer properties. For example, compounds with analogous structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The inhibition of specific targets such as sirtuins has been proposed as a mechanism for their anticancer activity.
Comparative Analysis
To understand the uniqueness and potential applications of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Compound A | Pyridazine derivative | Antimicrobial |
| Compound B | Sulfonamide derivative | Anticancer |
| Compound C | Carboxylic acid derivative | Anti-inflammatory |
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related research indicates promising biological activities. For instance:
- Antibacterial Studies : Similar pyridazine derivatives have shown MIC values as low as 0.12 µg/mL against certain bacterial strains.
- Anticancer Studies : Some derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines.
Q & A
Q. Table 1: Optimization Parameters for High Yield
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields, reduced side products |
| Solvent | Anhydrous DCM or THF | Enhances sulfonation efficiency |
| Reaction Time | 12–24 hours (step-dependent) | Prevents over-oxidation |
Basic: How can NMR spectroscopy and X-ray crystallography confirm the molecular structure?
Answer:
- NMR :
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ ~165 ppm), and sulfonate groups. Diastereotopic protons on the pyridazine ring show splitting patterns .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- X-ray Crystallography :
Advanced: What techniques analyze the reactivity of sulfonate and ester groups?
Answer:
- Hydrolysis Studies :
- pH-dependent stability : Monitor ester cleavage via HPLC under acidic (pH 2) vs. alkaline (pH 10) conditions. Ester hydrolysis rates increase at pH > 8 .
- Kinetic assays : Pseudo-first-order kinetics to determine rate constants (k) for sulfonate displacement .
- Nucleophilic Substitution :
- Thiolysis : React with thiourea in DMF to replace sulfonate with thiol groups, tracked by LC-MS .
Q. Table 2: Reactivity Comparison of Functional Groups
| Group | Reaction Type | Conditions | By-Product Monitoring |
|---|---|---|---|
| Ester | Alkaline hydrolysis | 0.1M NaOH, 25°C | Carboxylic acid |
| Sulfonate | Nucleophilic substitution | K₂CO₃, DMF, 50°C | Benzenesulfinic acid |
Advanced: What methodologies investigate its antimicrobial/anticancer activity?
Answer:
- In vitro assays :
- Mechanistic Studies :
Advanced: How to resolve crystallographic data contradictions or synthesis by-products?
Answer:
- Crystallography :
- By-product Mitigation :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates to adjust conditions in real-time .
- Orthogonal purification : Combine size-exclusion chromatography with preparative HPLC .
Advanced: What strategies optimize stability for pharmacological studies?
Answer:
- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility and prevent hydrolysis .
- Degradation Studies :
Q. Table 3: Stability Under Accelerated Conditions
| Condition | Degradation Pathway | Half-life (t₁/₂) |
|---|---|---|
| 40°C/75% RH | Ester hydrolysis | 14 days |
| pH 7.4 buffer | Sulfonate displacement | >30 days |
Advanced: How do substituents influence chemical/biological behavior?
Answer:
- Electronic Effects :
- DFT Calculations : Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. The 2-methylphenyl group increases electron density on the pyridazine ring, enhancing π-π stacking with biological targets .
- Hammett Constants : Correlate substituent σ values with reaction rates (e.g., sulfonate leaving group ability) .
- Biological SAR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
